molecular formula C19H19NO3S B10764005 3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]-1,2-oxazole

3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]-1,2-oxazole

Cat. No.: B10764005
M. Wt: 341.4 g/mol
InChI Key: ZEKHPEYYOIKDQJ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]-1,2-oxazole is a sulfonic acid derivative with the molecular formula C19H19NO3S This compound is known for its unique structural features, which include a 1,2-oxazole ring substituted with dimethyl and sulfonyl-phenylmethyl groups

Preparation Methods

The synthesis of 3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]-1,2-oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]-1,2-oxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various functionalized derivatives of the original compound.

Scientific Research Applications

3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]-1,2-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]-1,2-oxazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to enhance the compound’s reactivity and binding affinity to certain enzymes and receptors. This interaction can lead to the modulation of biological processes, such as enzyme inhibition or activation, which underlies its potential therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]-1,2-oxazole include other sulfonic acid derivatives and oxazole-based molecules. Some examples are:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H19NO3S

Molecular Weight

341.4 g/mol

IUPAC Name

3,5-dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]-1,2-oxazole

InChI

InChI=1S/C19H19NO3S/c1-13-9-11-17(12-10-13)24(21,22)19(16-7-5-4-6-8-16)18-14(2)20-23-15(18)3/h4-12,19H,1-3H3

InChI Key

ZEKHPEYYOIKDQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2)C3=C(ON=C3C)C

Origin of Product

United States

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